molecular formula C25H20N2O2 B1604088 6-Tritylamino-nicotinic acid CAS No. 49647-10-1

6-Tritylamino-nicotinic acid

Cat. No.: B1604088
CAS No.: 49647-10-1
M. Wt: 380.4 g/mol
InChI Key: PWMITERXCIMRAY-UHFFFAOYSA-N
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Description

6-Tritylamino-nicotinic acid is a chemical compound with the molecular formula C25H20N2O2. It is a derivative of nicotinic acid, where the amino group at the 6-position of the pyridine ring is substituted with a trityl group (triphenylmethyl).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Tritylamino-nicotinic acid typically involves the reaction of nicotinic acid derivatives with trityl chloride in the presence of a base. The reaction conditions often include:

    Solvent: Anhydrous solvents such as dichloromethane or chloroform.

    Base: Tertiary amines like triethylamine or pyridine.

    Temperature: Room temperature to slightly elevated temperatures (25-40°C).

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions: 6-Tritylamino-nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trityl-substituted pyridine oxides, while reduction can produce trityl-substituted pyridine amines .

Scientific Research Applications

6-Tritylamino-nicotinic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of advanced materials and chemical intermediates

Mechanism of Action

The mechanism of action of 6-Tritylamino-nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can:

Comparison with Similar Compounds

    Nicotinic Acid: A precursor to 6-Tritylamino-nicotinic acid, known for its role in metabolism and as a vitamin B3 source.

    Nicotinamide: Another derivative of nicotinic acid with similar biological activities.

    Trityl-substituted Compounds: Other compounds with trityl groups that exhibit unique chemical and biological properties.

Uniqueness: this compound stands out due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its trityl group provides steric hindrance and electronic effects that can influence its interactions with other molecules .

Properties

IUPAC Name

6-(tritylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O2/c28-24(29)19-16-17-23(26-18-19)27-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-18H,(H,26,27)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMITERXCIMRAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649696
Record name 6-[(Triphenylmethyl)amino]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49647-10-1
Record name 6-[(Triphenylmethyl)amino]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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